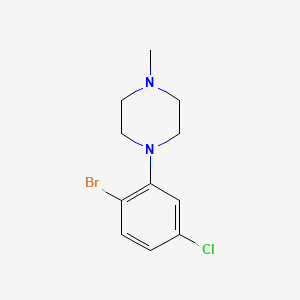

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine (BMP) is an organic compound belonging to the piperazine family. It is a white crystalline solid that is soluble in water and other organic solvents. BMP has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a drug target.

Applications De Recherche Scientifique

Synthesis of Arylthiophenes

This compound is utilized in the synthesis of 2,5-bisarylthiophenes through a Suzuki cross-coupling reaction. The arylthiophenes synthesized are investigated for their molecular structure using Density Functional Theory (DFT) and X-ray analysis. These compounds have shown potential biological activities, including antibacterial properties .

Antimicrobial Activities

The derivatives of 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine have been screened for in vitro bacteria scavenging abilities. Some compounds have demonstrated significant potency against E. coli, with IC50 values indicating their effectiveness at low concentrations .

Antioxidant Properties

In the realm of antioxidant research, certain synthesized compounds containing this molecule have exhibited noteworthy antioxidant activities. This is measured by their IC50 values, which reflect the concentration required to inhibit oxidation by 50% .

Enantiomerically Pure Compounds Synthesis

The compound serves as a starting point for the synthesis of enantiomerically pure diarylethanes, which are crucial for the development of certain pharmaceuticals, such as SGLT2 inhibitors used in diabetes treatment. The synthesis process involves several steps, including resolution and crystallization to achieve high enantiomeric purities .

Molecular Design and Drug Discovery

It plays a pivotal role in the molecular design and drug discovery process, particularly in the modification of diarylmethane aglycone in SGLT2 inhibitors. This modification is aimed at improving hypoglycemic activity, which is vital for diabetes management .

Nitric Oxide Scavenging Activity

Compounds derived from 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine have been evaluated for their nitric oxide scavenging activity. This property is important in the context of inflammatory diseases, where nitric oxide plays a role in the pathophysiology .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2-bromo-5-chlorophenyl)-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJISIBKGVWYZLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682143 |

Source

|

| Record name | 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261940-25-3 |

Source

|

| Record name | 1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577435.png)